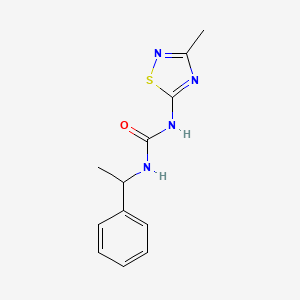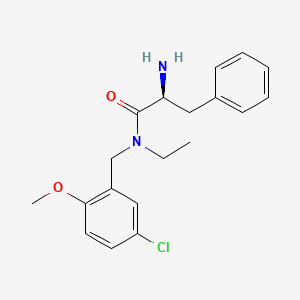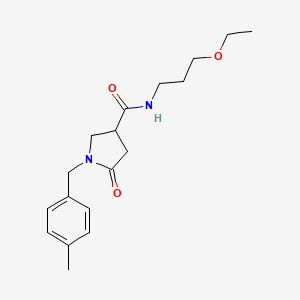
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and increase the levels of acetylcholine in the brain. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its versatility. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. Additionally, the synthesis method for N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is relatively simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its potential toxicity. While N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. One area of interest is its potential use as an anticancer agent. More preclinical studies are needed to determine its efficacy and safety in vivo. Additionally, more research is needed to determine the mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, as well as its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in vivo, in order to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea to yield N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. This method has been found to be efficient and reproducible, making it a popular choice for the synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in scientific research.
Propiedades
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(10-6-4-3-5-7-10)13-11(17)15-12-14-9(2)16-18-12/h3-8H,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWGKROSENTQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)


![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)